molecular formula C10H10ClF B3043906 2-Chloro-3-(4-fluoro-3-methylphenyl)-1-propene CAS No. 951887-88-0

2-Chloro-3-(4-fluoro-3-methylphenyl)-1-propene

Cat. No.: B3043906
CAS No.: 951887-88-0
M. Wt: 184.64 g/mol
InChI Key: VIRVEDWVJSLWPP-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-fluoro-3-methylphenyl)-1-propene is an organic compound that belongs to the class of halogenated alkenes. This compound is characterized by the presence of a chloro group, a fluoro group, and a methyl group attached to a phenyl ring, which is further connected to a propene chain. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(4-fluoro-3-methylphenyl)-1-propene can be achieved through several synthetic routes. One common method involves the use of Suzuki-Miyaura cross-coupling reactions. This reaction typically employs a palladium catalyst and boronic acid derivatives to form the desired carbon-carbon bond . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The choice of reagents and catalysts is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(4-fluoro-3-methylphenyl)-1-propene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into saturated hydrocarbons or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Chloro-3-(4-fluoro-3-methylphenyl)-1-propene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and materials.

    Biology: The compound can be employed in the study of biochemical pathways and interactions due to its unique structural features.

    Medicine: Research into potential pharmaceutical applications includes exploring its activity as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-Chloro-3-(4-fluoro-3-methylphenyl)-1-propene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms and the propene chain allows the compound to participate in various chemical reactions, influencing biological pathways and processes. The specific molecular targets and pathways depend on the context of its application, whether in biochemical studies or industrial processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-methylphenyl derivatives: These compounds share a similar core structure but differ in the substituents attached to the phenyl ring.

    4-Fluoro-3-methylphenyl derivatives: These compounds have a fluoro and methyl group on the phenyl ring, similar to 2-Chloro-3-(4-fluoro-3-methylphenyl)-1-propene.

    Halogenated alkenes: Compounds with halogen atoms attached to an alkene chain, exhibiting similar reactivity and properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of chloro, fluoro, and methyl groups, which impart distinct chemical reactivity and physical properties. This makes it a valuable compound for targeted applications in research and industry, where its unique features can be leveraged for specific outcomes.

Properties

IUPAC Name

4-(2-chloroprop-2-enyl)-1-fluoro-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF/c1-7-5-9(6-8(2)11)3-4-10(7)12/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRVEDWVJSLWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=C)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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